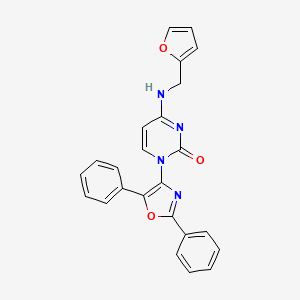

1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one

Description

Properties

IUPAC Name |

1-(2,5-diphenyl-1,3-oxazol-4-yl)-4-(furan-2-ylmethylamino)pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O3/c29-24-26-20(25-16-19-12-7-15-30-19)13-14-28(24)22-21(17-8-3-1-4-9-17)31-23(27-22)18-10-5-2-6-11-18/h1-15H,16H2,(H,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCAKFGZGHJZLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)N4C=CC(=NC4=O)NCC5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related pyrimidinone derivatives based on substituent groups, synthetic efficiency, and molecular properties.

Structural Analogues with Oxazole/Oxadiazole Substituents

- Compound 28-I/28-II (): Structure: A pyrimidinone fused with a 3,5-diphenyl-1,2,4-oxadiazole ring (oxadiazole replaces oxazole). Yield: 3% (mixture of tautomers). Key Difference: The oxadiazole ring introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity compared to the oxazole in the target compound. Relevance: Lower synthetic yield suggests challenges in stabilizing the oxadiazole-pyrimidinone system, which may be mitigated by the oxazole group in the target compound .

Pyrimidinones with Furan or Tetrahydrofuran Substituents

- BS-52281 (): Structure: Pyrimidinone substituted with a methoxy-tetrahydrofuran group and methylamino side chain. Molecular Weight: 271.27 g/mol (C11H17N3O5). Key Difference: The saturated tetrahydrofuran ring and methylamino group reduce aromaticity compared to the furan-2-ylmethylamino group in the target compound. This may influence solubility and metabolic stability .

- 4-(Hydroxyamino)-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one (): Structure: Hydroxylamine-substituted pyrimidinone with tetrahydrofuran.

Pyrimidinones with Complex Heterocyclic Systems

- Compound 115 (): Structure: Dihydropyrimido[4,5-d]pyrimidinone with benzyl and aminophenyl groups. Yield: 93% (high efficiency).

- Coumarin-Tetrazolyl Pyrimidinones (): Structure: Pyrimidinones linked to coumarin and tetrazole moieties. Key Difference: The coumarin group introduces fluorescence properties, while the tetrazole adds acidic protons, differentiating these compounds from the target compound’s non-fluorescent, neutral oxazole-furan system .

Table 1: Comparative Data for Pyrimidinone Derivatives

Key Observations

- Synthetic Efficiency : The target compound’s oxazole substituent may offer synthetic advantages over oxadiazole derivatives (3% yield in vs. oxazole’s presumed stability). High yields in bicyclic systems (e.g., 93% in ) suggest that fused-ring strategies improve reaction outcomes .

- Substituent Effects: Furan and tetrahydrofuran groups modulate solubility and bioavailability. The target compound’s furan-2-ylmethylamino group likely enhances lipophilicity compared to BS-52281’s polar tetrahydrofuran .

Q & A

Basic: What are the recommended synthetic pathways for 1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the construction of the pyrimidin-2(1H)-one core. A common approach includes:

- Step 1 : Condensation of 2,5-diphenyloxazole-4-carbaldehyde with a pyrimidine precursor (e.g., 4-aminopyrimidin-2(1H)-one) under acidic or basic conditions to form the oxazole-pyrimidine linkage .

- Step 2 : Introduction of the furan-2-ylmethylamino group via nucleophilic substitution or coupling reactions, often using a furfurylamine derivative and a coupling agent like EDCI/HOBt .

- Critical Optimization :

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and regiochemistry. For example, the furan methylene protons (CH2) typically appear as a triplet at δ 4.2–4.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ calculated for C26H21N4O3: 437.1608) .

- Infrared Spectroscopy (IR) : Detection of carbonyl (C=O) stretches near 1650–1700 cm−1 and NH/amine bands at 3200–3400 cm−1 .

- X-ray Crystallography : Resolves conformational details, such as dihedral angles between the oxazole and pyrimidine rings, which influence biological activity .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Conflicting results (e.g., varying IC50 values in kinase assays) may arise from differences in:

- Assay Conditions : Buffer composition (e.g., ammonium acetate pH 6.5 vs. phosphate buffers) and incubation times .

- Structural Analogues : Subtle modifications (e.g., replacing furan with thiophene) can drastically alter activity. Compare data from structurally similar compounds (e.g., pyridin-2-one derivatives in ) to identify trends .

- Target Selectivity : Use computational docking studies to assess binding to off-target proteins. For example, molecular dynamics simulations can predict interactions with ATP-binding pockets .

Advanced: What is the impact of molecular conformation on the compound’s biological activity?

X-ray crystallography reveals:

- Non-planar geometry : The pyrimidine ring deviates from planarity (max. deviation ~0.036 Å), affecting π-π stacking with aromatic residues in target proteins .

- Hydrogen Bonding : The NH group in the pyrimidinone core forms intermolecular H-bonds (e.g., with backbone carbonyls of kinases), critical for inhibitory activity .

- Substituent Orientation : The furan-2-ylmethyl group adopts a gauche conformation, optimizing van der Waals interactions with hydrophobic pockets .

Advanced: What strategies are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

- Core Modifications : Replace the oxazole ring with isoxazole or thiazole to assess electronic effects. shows fluorophenyl-isoxazole derivatives exhibit enhanced potency .

- Amino Group Substitutions : Compare furan-2-ylmethylamino with bulkier groups (e.g., benzylamino) to evaluate steric tolerance .

- Pharmacophore Mapping : Use QSAR models to correlate substituent electronegativity (e.g., Hammett σ values) with activity trends .

Basic: How can researchers assess the stability of this compound under physiological conditions?

- pH Stability Tests : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC. Pyrimidinones are prone to hydrolysis under strongly acidic/basic conditions .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C suggests robustness for in vivo studies) .

- Light Sensitivity : UV-Vis spectroscopy under UV irradiation (e.g., 254 nm) to detect photodegradation products .

Advanced: What are the computational approaches for predicting this compound’s pharmacokinetic properties?

- ADMET Prediction : Use tools like SwissADME to estimate logP (~3.2), blood-brain barrier permeability (low), and CYP450 inhibition .

- Solubility : Molecular dynamics simulations with explicit water molecules to predict aqueous solubility (experimentally validated via shake-flask method) .

- Metabolic Pathways : Docking with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential oxidation sites on the furan or oxazole rings .

Basic: What biological assays are most relevant for initial screening of this compound?

- Kinase Inhibition : Use ELISA-based assays with recombinant kinases (e.g., EGFR, VEGFR) and ATP analogs .

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC values for S. aureus) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

Advanced: How can researchers validate target engagement in cellular models?

- Cellular Thermal Shift Assay (CETSA) : Monitor stabilization of target proteins (e.g., kinases) after compound treatment .

- Pull-Down Assays : Use biotinylated derivatives of the compound to isolate bound proteins for mass spectrometry identification .

- Knockdown/Rescue Experiments : siRNA-mediated silencing of the putative target followed by compound treatment to confirm loss of efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.